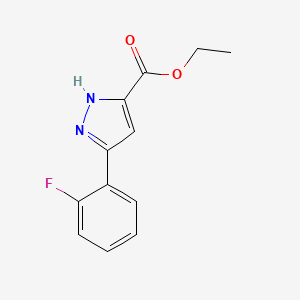

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNHZJIRUOFSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group to alcohol.

Substitution: Nucleophilic substitution reactions at the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-methanol.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the pyrazole ring significantly affect physical properties such as melting points, solubility, and crystallinity. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Fluorine Position : The ortho-fluorine in the target compound may induce steric hindrance, reducing symmetry compared to para-fluorine analogs like 6k. This can lower melting points due to disrupted crystal packing .

- Heterocyclic Substituents : The furyl group in introduces π-electron density, altering solubility in polar solvents compared to fluorophenyl derivatives.

Crystallographic and Molecular Interactions

Crystal structures reveal substituent-dependent conformations:

- Dihedral Angles : In 4-chlorophenyl analogs, the pyrazole and chlorophenyl rings are nearly coplanar (dihedral angle: 3.64°), whereas para-fluorophenyl derivatives exhibit greater torsion . The ortho-fluorine in the target compound may increase steric strain, leading to larger dihedral angles.

- Hydrogen Bonding : Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate forms centrosymmetric dimers via C–H⋯O interactions . Fluorine’s electronegativity may strengthen such interactions in the target compound.

Biological Activity

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.23 g/mol. The structure features a pyrazole ring with a 2-fluorophenyl substituent and an ethyl ester functional group, which influences its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are key players in pain and inflammation .

- Binding Affinity : The presence of the fluorine atom enhances binding affinity to certain receptors or enzymes, potentially increasing the compound's efficacy.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation. Notably, it has been compared favorably against standard anti-inflammatory drugs like celecoxib:

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 - 0.052 | High |

| Celecoxib | 0.054 | Moderate |

This data suggests that this compound may provide an effective alternative for treating inflammatory conditions with potentially fewer side effects .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections. The exact mechanisms remain to be fully elucidated but are thought to involve disruption of microbial cell functions.

Case Studies

Recent investigations into the pharmacological effects of this compound highlight its potential in various therapeutic areas:

- Arthritis Models : In animal models of arthritis, administration of this compound resulted in significant reductions in paw edema, indicating its effectiveness in managing inflammation associated with joint diseases.

- Histopathological Studies : Histological examinations following treatment revealed minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile compared to traditional NSAIDs .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, and how can experimental reproducibility be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with ethyl acetoacetate derivatives. For example, analogous pyrazole esters are synthesized via reactions with 2-bromo-1-arylketones in acetonitrile using potassium carbonate as a base . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to confirm reaction completion.

- Purification : Column chromatography with ethyl acetate/petroleum ether (1:4) to isolate the product (yield ~70%) .

- Crystallization : Slow evaporation of ethyl acetate solutions to obtain X-ray-quality crystals for structural validation .

Reproducibility hinges on strict control of reaction temperature, solvent purity, and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO- or CDCl to confirm substituent positions and purity. Peaks for fluorophenyl protons appear as distinct multiplets due to -coupling with fluorine .

- X-ray Diffraction (XRD) : Single-crystal XRD using Bruker SMART APEX CCD diffractometers to resolve torsional angles (e.g., N1–C4–C3–O1 at 175.6°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- High-Performance Liquid Chromatography (HPLC) : To verify ≥98% purity, as noted in safety data sheets .

Advanced Research Questions

Q. How can computational tools like SHELXL and OLEX2 enhance structural refinement and analysis of this compound?

Methodological Answer:

- SHELXL : Used for small-molecule refinement, particularly for high-resolution data. It optimizes anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., C5–H5⋯O1 interactions forming 10-membered rings) .

- OLEX2 : Integrates structure solution, refinement, and visualization. Its workflow-driven interface aids in detecting twinning or disorder in crystals, common in fluorinated analogs .

- Mercury CSD : Analyzes packing motifs (e.g., S(6) quasi-rings) and void spaces, critical for understanding crystallographic stability .

Q. How can researchers evaluate the bioactivity of this compound, and what methodological pitfalls should be avoided?

Methodological Answer:

- In Vitro Assays : Use cell-permeable derivatives (e.g., pyrazole amides) for cytotoxicity screening. Ensure compounds cross the blood-brain barrier if targeting neurological pathways .

- Dose Optimization : Start with low concentrations (e.g., 10 µM) to avoid non-specific effects. Validate selectivity via competitive binding assays against related targets .

- Pitfalls : Avoid in vivo applications without pharmacokinetic profiling, as ester groups may hydrolyze prematurely .

Q. How should contradictory data in crystallographic or bioactivity studies be resolved?

Methodological Answer:

- Crystallographic Discrepancies : Compare refinement parameters (e.g., -factors) across SHELXL and OLEX2 outputs. Discrepancies in torsion angles may arise from hydrogen-bonding variations or solvent inclusion .

- Bioactivity Variability : Replicate assays under controlled conditions (pH, temperature). Use isogenic cell lines to minimize genetic variability .

Q. What advanced safety protocols are recommended for handling fluorinated pyrazole derivatives in high-throughput research?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release hydrogen fluoride or nitrogen oxides .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal. Avoid aqueous waste systems to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles during synthesis, as fluorinated intermediates can penetrate latex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.